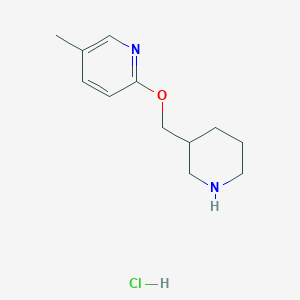

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Übersicht

Beschreibung

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O . It is used in scientific research and has unique properties that make it ideal for various applications, such as drug development and organic synthesis.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s unique properties suggest it may participate in various chemical reactions relevant to its applications in drug development and organic synthesis.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .

Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamic Simulation Studies

The study by Kaya et al. (2016) focuses on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the inhibition efficiency and adsorption behavior of these compounds on various iron surfaces, suggesting potential applications in corrosion inhibition and material science (Kaya et al., 2016).

Novel Derivatives as Selective Agonists

Vacher et al. (1999) developed novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, showing enhanced and long-lasting agonist activity in rats after oral administration. This research indicates potential therapeutic applications in treating depression or other neurological disorders (Vacher et al., 1999).

High-Efficacy 5-HT1A Receptor Activation

Colpaert et al. (2004) demonstrated that high-efficacy 5-HT1A receptor activation by a specific agonist produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempts allodynia following spinal cord injury. This suggests potential applications in pain management and the treatment of neuropathic pain conditions (Colpaert et al., 2004).

Molecular Interaction Studies

Research by Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity at this receptor. This could have implications for the development of drugs targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).

Eigenschaften

IUPAC Name |

5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVUXAVWUHNEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671493 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185308-79-5 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

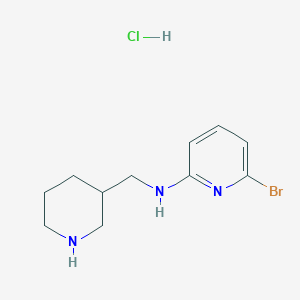

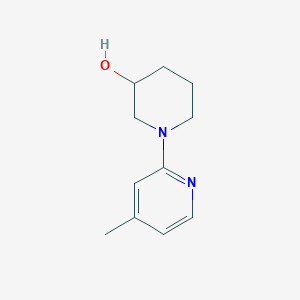

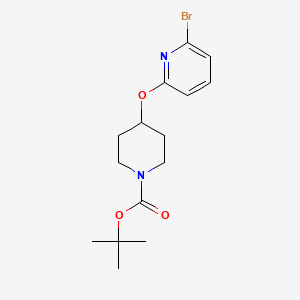

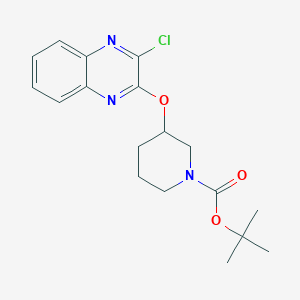

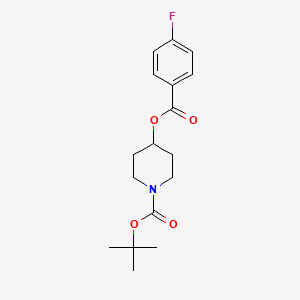

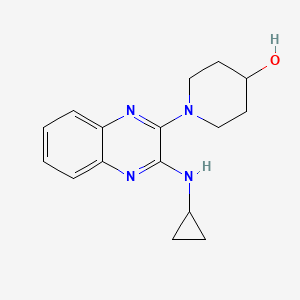

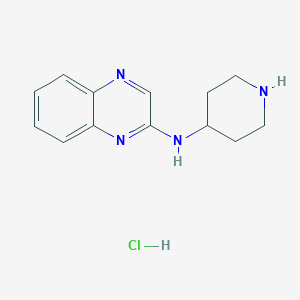

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

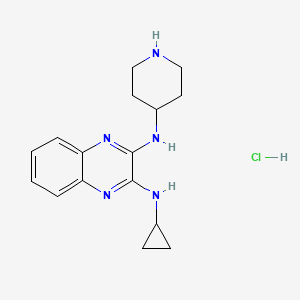

![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)

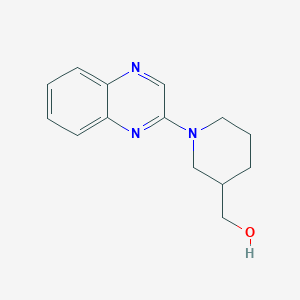

![3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500574.png)

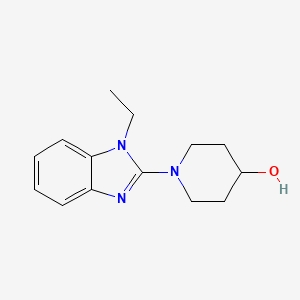

![[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500582.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride](/img/structure/B1500584.png)